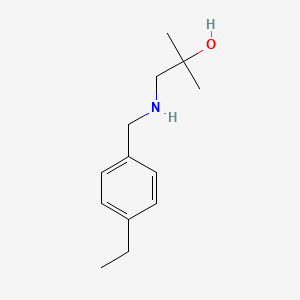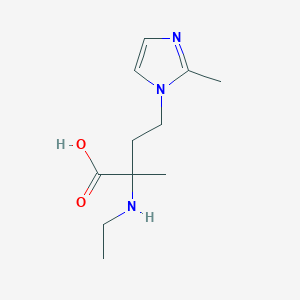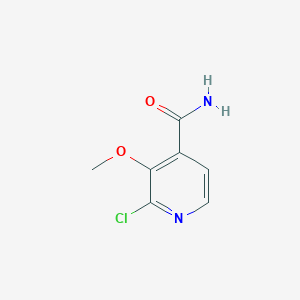
2-Chloro-3-methoxyisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methoxyisonicotinamide is a chemical compound belonging to the class of isonicotinamides It is characterized by the presence of a chloro group at the second position and a methoxy group at the third position on the isonicotinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyisonicotinamide typically involves the chlorination of 3-methoxyisonicotinic acid followed by amidation. The process begins with the chlorination of 3-methoxyisonicotinic acid using thionyl chloride or phosphorus oxychloride to form 2-chloro-3-methoxyisonicotinoyl chloride. This intermediate is then reacted with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amidation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-methoxyisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted isonicotinamides.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Applications De Recherche Scientifique
2-Chloro-3-methoxyisonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methoxyisonicotinamide involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparaison Avec Des Composés Similaires
- 2-Chloroisonicotinamide
- 3-Methoxyisonicotinamide
- 2-Bromo-3-methoxyisonicotinamide
Comparison: 2-Chloro-3-methoxyisonicotinamide is unique due to the presence of both chloro and methoxy groups on the isonicotinamide ring. This dual substitution imparts distinct chemical and biological properties compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the methoxy group influences its solubility and oxidation potential.
Propriétés
Formule moléculaire |
C7H7ClN2O2 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-chloro-3-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-4(7(9)11)2-3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
Clé InChI |
NAJZYHGWFFNUAW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CN=C1Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


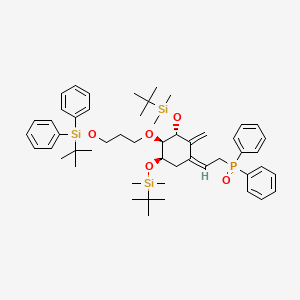
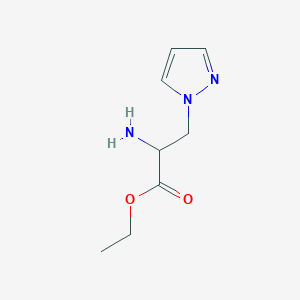
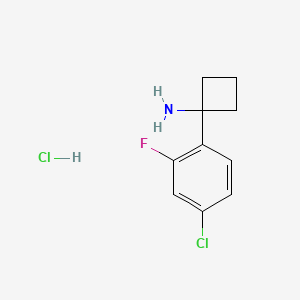
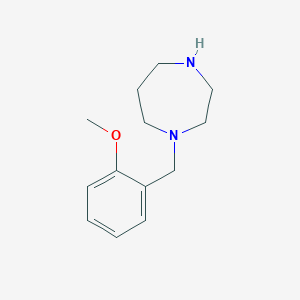

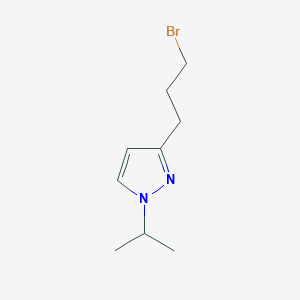
![2-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13640918.png)
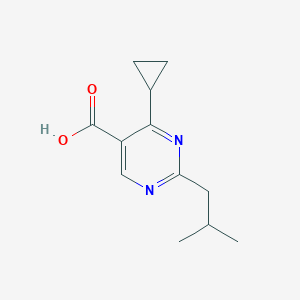

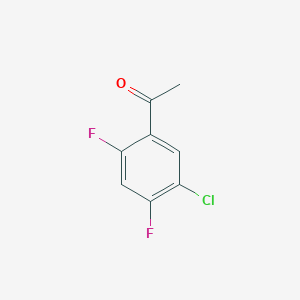
![1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13640937.png)

